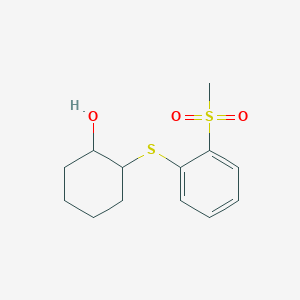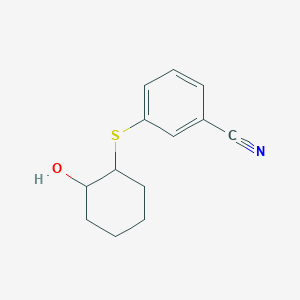![molecular formula C16H14F3N3O2 B6637505 [4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridazin-4-ylmethanone](/img/structure/B6637505.png)
[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridazin-4-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridazin-4-ylmethanone is a chemical compound that belongs to the class of pyridazine derivatives. It has been widely studied in scientific research for its potential applications in various fields.
Mechanism of Action
The mechanism of action of [4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridazin-4-ylmethanone involves the inhibition of various enzymes and receptors. It has been found to inhibit the activity of the enzyme phosphodiesterase 5 (PDE5), which is involved in the regulation of smooth muscle contraction. It also inhibits the activity of the receptor tyrosine kinase (RTK), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridazin-4-ylmethanone include vasodilatory effects, inhibition of cancer cell growth, and neuroprotective effects. It has been found to increase the production of nitric oxide (NO), which causes vasodilation and reduces blood pressure. It also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurology, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using [4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridazin-4-ylmethanone in lab experiments include its ability to inhibit the activity of various enzymes and receptors, its vasodilatory effects, and its potential use in treating various diseases. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the study of [4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridazin-4-ylmethanone. These include further studies to determine its safety and efficacy in treating various diseases, the development of new derivatives with improved properties, and the investigation of its potential use in combination therapy with other drugs. Additionally, more studies are needed to determine its mechanism of action and to identify potential targets for drug development. Finally, the development of new methods for synthesizing [4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridazin-4-ylmethanone could also be an area of future research.
Synthesis Methods
The synthesis of [4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridazin-4-ylmethanone involves the reaction of 3-(trifluoromethyl)benzaldehyde with pyrrolidine-2,5-dione, followed by the reaction of the resulting product with 4-chloro-3-nitropyridazine. The final product is obtained by reduction of the nitro group to a hydroxyl group.
Scientific Research Applications
[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridazin-4-ylmethanone has been studied for its potential applications in various fields such as cancer research, neurology, and cardiovascular diseases. In cancer research, it has been found to have anticancer properties by inhibiting the growth of cancer cells. In neurology, it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cardiovascular diseases, it has been found to have vasodilatory effects, which could be useful in treating hypertension.
properties
IUPAC Name |
[4-hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridazin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2/c17-16(18,19)12-3-1-2-10(6-12)14-7-13(23)9-22(14)15(24)11-4-5-20-21-8-11/h1-6,8,13-14,23H,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLNDPFNRSXWOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CN=NC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridazin-4-ylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3,4-dichlorophenyl)methyl]-N-(2-hydroxyethyl)-4-methylmorpholine-2-carboxamide](/img/structure/B6637427.png)
![(3R)-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-ol](/img/structure/B6637431.png)
![1-[(4-Phenylthiophen-2-yl)methyl]piperidin-4-ol](/img/structure/B6637435.png)
![1-[[4-Chloro-3-(trifluoromethyl)phenyl]methyl]piperidin-4-ol](/img/structure/B6637436.png)
![2-[Ethyl-[[2-(3-nitrophenyl)-1,3-thiazol-4-yl]methyl]amino]ethanol](/img/structure/B6637438.png)

![2-[[4-(1-Hydroxyethyl)piperidin-1-yl]methyl]-6-methylpyridin-3-ol](/img/structure/B6637453.png)
![3-[(3-Methyltriazol-4-yl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)amino]propan-1-ol](/img/structure/B6637469.png)

![3-Ethoxy-7-[[5-(methoxymethyl)furan-2-yl]methyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B6637484.png)
![[1-[(2,6-Difluorophenyl)methyl]-6-methylpiperidin-3-yl]methanol](/img/structure/B6637492.png)
![6-bromo-N-(2-hydroxy-3,3-dimethylbutyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6637499.png)

![2-Hydroxy-1-[4-hydroxy-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]ethanone](/img/structure/B6637506.png)